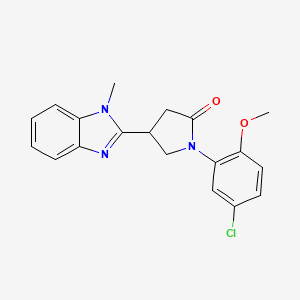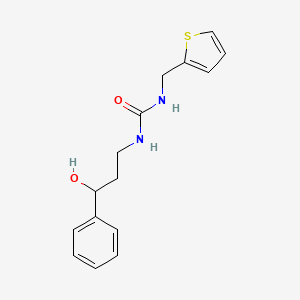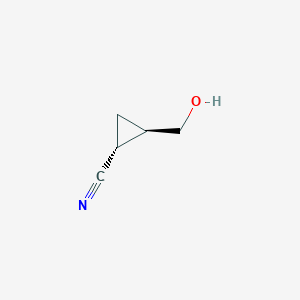
methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a suitable indole precursor, followed by the introduction of the methoxybenzoyl group and the esterification of the carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high standards of purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s indole core is known for its biological activity, making it a subject of interest in biological research. It can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Indole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties, and this compound may exhibit similar activities.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity, while the iodine atom can influence its reactivity and stability.
Comparison with Similar Compounds
- Methyl 3-bromo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate
- Methyl 3-chloro-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate
- Methyl 3-fluoro-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate
Comparison: Compared to its halogenated analogs, methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate is unique due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can affect the compound’s reactivity, binding interactions, and overall stability. This uniqueness can be leveraged in the design of new molecules with specific properties and activities.
Properties
IUPAC Name |
methyl 3-iodo-1-(3-methoxybenzoyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO4/c1-23-12-7-5-6-11(10-12)17(21)20-14-9-4-3-8-13(14)15(19)16(20)18(22)24-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHXPVJKYBXKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide](/img/structure/B2401602.png)


![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)

![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)
![6-Chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2401612.png)

![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)

![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)
![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)
